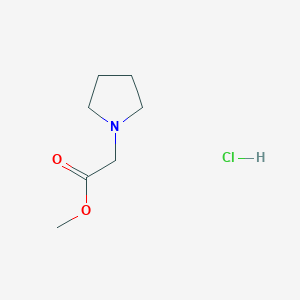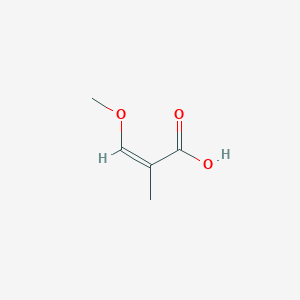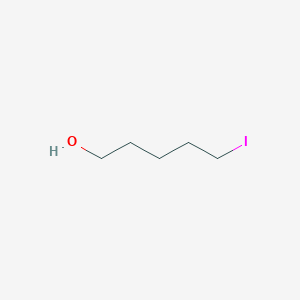
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone
描述
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone, also known as DTMA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiomorpholine family and contains a sulfur atom in its ring structure. The unique properties of DTMA have made it an attractive target for researchers interested in developing new tools for studying biological processes.
作用机制
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone works by binding to a specific protein target, known as the Keap1-Nrf2 complex. This complex is involved in the regulation of cellular stress responses and is an important target for developing new therapeutics. By binding to this complex, 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone can modulate its function and potentially lead to the development of new drugs for treating a variety of diseases.
Biochemical and Physiological Effects:
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone has been shown to have a number of biochemical and physiological effects in vitro. These include the modulation of cellular stress responses, the activation of antioxidant pathways, and the inhibition of inflammatory signaling pathways. These effects suggest that 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone may have potential applications in the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
实验室实验的优点和局限性
One of the primary advantages of using 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone in lab experiments is its specificity for the Keap1-Nrf2 complex. This allows researchers to study the function of this complex in greater detail and potentially develop new therapeutics. However, there are also some limitations to using 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone in lab experiments. These include the potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are a number of future directions for research on 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone. One area of interest is the development of new therapeutics based on the modulation of the Keap1-Nrf2 complex. Another area of interest is the study of the biochemical and physiological effects of 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, research is needed to better understand the potential limitations and safety concerns associated with the use of 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone in humans.
科学研究应用
3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of 3-(1,1-Dioxido-4-thiomorpholinyl)-2-azepanone is as a tool for studying protein-protein interactions. This molecule has been shown to bind to a specific protein target, allowing researchers to study the function of this protein in greater detail.
属性
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c13-10-9(3-1-2-4-11-10)12-5-7-16(14,15)8-6-12/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLNKZCMKZVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxidothiomorpholino)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)












